molecular formula C11H13FN2O3 B11016087 N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide

Cat. No.: B11016087
M. Wt: 240.23 g/mol
InChI Key: AKTNGEYIAZOWHJ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide is an organic compound that belongs to the class of amides It features a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a 2-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Reduction: N-(2-amino-5-nitrophenyl)-2-methylbutanamide.

    Substitution: N-(2-substituted-5-nitrophenyl)-2-methylbutanamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of fluorinated and nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluoro-5-nitrophenyl)methanesulfonamide: Similar in structure but contains a methanesulfonamide group instead of a 2-methylbutanamide moiety.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and a carboxylate group, differing in the core structure and functional groups.

Uniqueness

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide is unique due to the combination of the fluorine and nitro groups on the phenyl ring and the 2-methylbutanamide moiety. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H13FN2O3/c1-3-7(2)11(15)13-10-6-8(14(16)17)4-5-9(10)12/h4-7H,3H2,1-2H3,(H,13,15)

InChI Key

AKTNGEYIAZOWHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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